

^1H NMR and ^{13}C NMR of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

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Compound of Interest

	1-(4-
Compound Name:	(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid**. This molecule incorporates three structurally significant motifs relevant to medicinal chemistry: a 1,4-disubstituted aromatic ring, an electron-withdrawing trifluoromethyl group, and a strained cyclopropane ring. Understanding its NMR spectral features is paramount for unambiguous structural verification, purity assessment, and quality control in synthetic and drug development workflows. This document delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, provides interpreted spectral data, and outlines a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of a Modern Pharmaceutical Building Block

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a key synthetic intermediate.

The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but possesses vastly different electronic properties; its high electronegativity often enhances metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The cyclopropane ring, a "saturated yet unsaturated" moiety, introduces conformational rigidity and a unique three-dimensional topology, making it a valuable scaffold in drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like **1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid**, with its distinct proton and carbon environments, a thorough NMR analysis is non-negotiable for confirming its identity and purity. This guide serves as a field-proven reference for researchers and scientists working with this compound and its analogs.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first dissect the molecule into its constituent spin systems. The structure contains three key regions: the 1,4-disubstituted phenyl ring, the cyclopropane ring, and the carboxylic acid group.

Caption: Molecular structure of **1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid**.

¹H NMR Spectral Analysis: A Detailed Interpretation

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.

Theoretical Principles and Causality

- Aromatic Region (7.0-8.0 ppm): Protons on an aromatic ring typically resonate in this region. The powerful electron-withdrawing nature of the -CF₃ group deshields adjacent protons, shifting them downfield. The 1,4-substitution pattern creates an AA'BB' spin system, which often simplifies to two apparent doublets if the coupling between ortho and meta protons is significantly different.

- Cyclopropane Region (0.5-2.0 ppm): Protons on a cyclopropane ring are uniquely shielded and appear at an unusually high field (upfield). This is attributed to an aromatic-like ring current generated by the σ -electrons of the strained three-membered ring.[2][3][4] The four methylene protons on the cyclopropane ring are diastereotopic and are expected to show complex splitting due to geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.
- Carboxylic Acid Proton (10.0-13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, which often leads to the formation of stable dimers in non-polar solvents like CDCl_3 .[5] Its signal is typically broad and may not always be observed, especially in dilute solutions or if exchange with trace water occurs.[6][7] A key validation step is to add a drop of D_2O to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear.[6]

Interpreted ^1H NMR Data

The following data was obtained for the compound in CDCl_3 at 400 MHz.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Rationale
7.57	Doublet (d)	8.08	2H	Ar-H (ortho to -CF ₃)	<p>These protons are deshielded by the strongly electron-withdrawing -CF₃ group, hence their downfield position. They are split by the adjacent ortho protons.</p>
7.46	Doublet (d)	8.08	2H	Ar-H (ortho to cyclopropyl)	<p>These protons are less deshielded than their counterparts. They are split by the adjacent ortho protons, creating a symmetrical pattern.</p>
1.72	Multiplet (m)	~3.9	2H	Cyclopropyl - CH ₂ -	<p>These represent two of the four diastereotopic methylene protons on</p>

the cyclopropane ring. The complex pattern arises from geminal and vicinal coupling.

1.29 Multiplet (m) ~3.9 2H Cyclopropyl - CH₂-

These are the other two diastereotopic methylene protons, experiencing a slightly different chemical environment, leading to a distinct signal.

						This highly deshielded proton is often broad and may be absent from reported data unless specifically sought. Its presence confirms the carboxylic acid functionality. [5][6]
~12 (predicted)	Broad Singlet (br s)	N/A	1H	-COOH		

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment. Due to the low natural abundance of ¹³C, proton-decoupled spectra are standard, where each signal appears as a singlet unless coupled to another abundant nucleus like fluorine.

Theoretical Principles and Causality

- Carboxyl Carbon (~170-185 ppm): The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[8] Its exact shift can be influenced by solvent and concentration due to hydrogen bonding effects.
- Aromatic Carbons (120-150 ppm): The molecule has four chemically distinct aromatic carbons due to symmetry. The carbon directly attached to the -CF₃ group (ipso-carbon) will appear as a quartet due to one-bond C-F coupling (¹JCF), and its chemical shift will be influenced by the substituent. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF).[9][10]

- Trifluoromethyl Carbon (~120-125 ppm): This carbon signal is a key diagnostic feature. It appears as a sharp quartet due to the strong one-bond coupling to the three fluorine atoms (${}^1\text{JCF} \approx 270\text{-}285$ Hz).[10][11]
- Cyclopropyl Carbons (15-40 ppm): The carbons of the cyclopropane ring are relatively shielded. The spectrum will show a quaternary carbon (attached to the phenyl ring and carboxyl group) and a methylene (-CH₂-) carbon.

Predicted ${}^{13}\text{C}$ NMR Data

While exact experimental data for this specific molecule is not readily available in the searched literature, a highly reliable prediction can be made based on established principles and data from analogous structures.

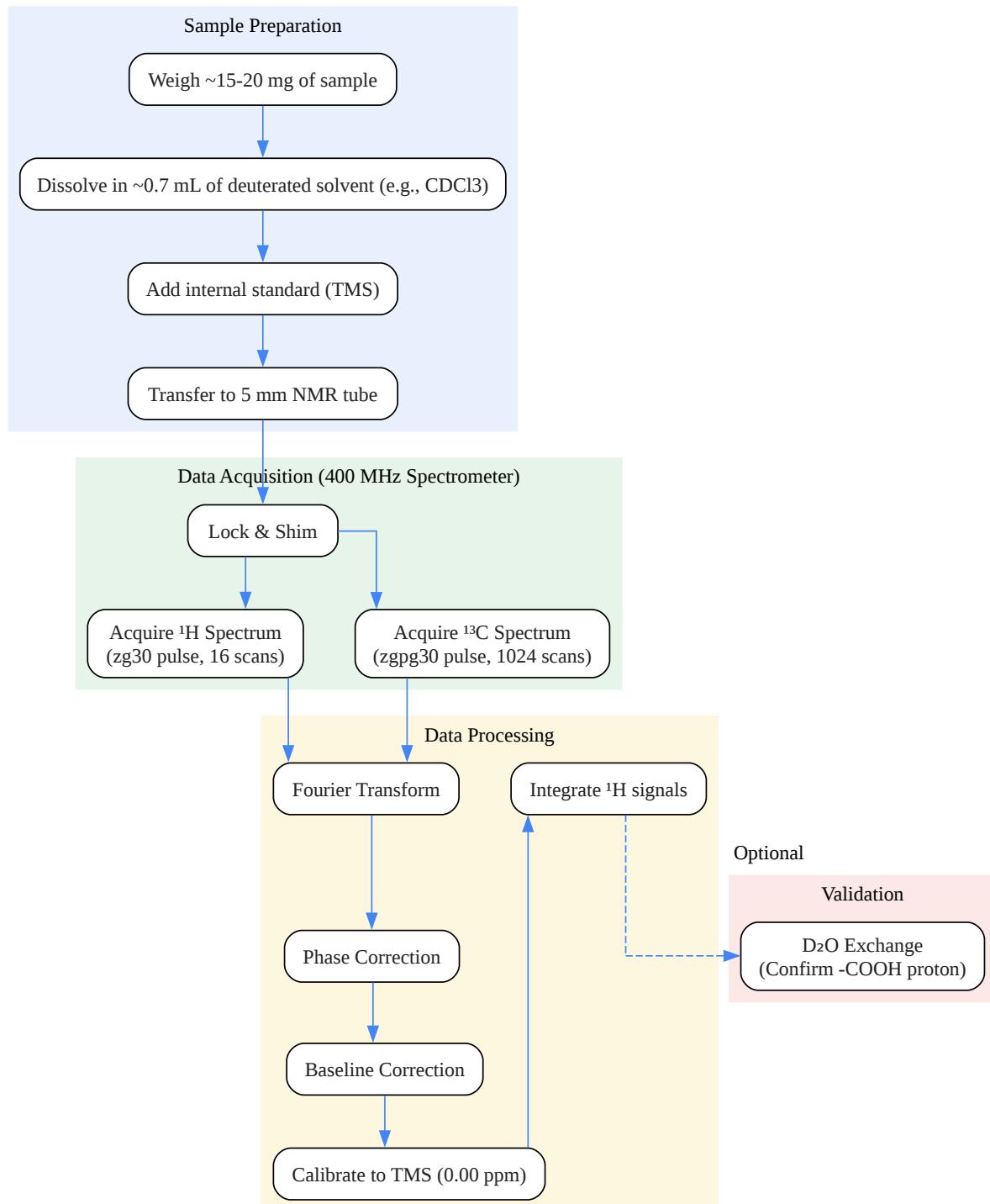
Predicted Chemical Shift (δ , ppm)	Multiplicity (C-F Coupling)	Assignment	Rationale
~178	Singlet	COOH	Typical range for a carboxylic acid carbon.[6][8]
~145	Singlet	Ar-C (ipso to cyclopropyl)	Quaternary aromatic carbon, shifted downfield by the attached ring.
~131	Quartet ($^2\text{JCF} \approx 33$ Hz)	Ar-C (ipso to $-\text{CF}_3$)	This carbon's signal is split into a quartet by the three fluorine atoms two bonds away.[10]
~129	Singlet	Ar-CH (ortho to cyclopropyl)	Aromatic methine carbon.
~126	Quartet ($^3\text{JCF} \approx 4$ Hz)	Ar-CH (ortho to $-\text{CF}_3$)	This signal will show a small quartet splitting from the fluorine atoms three bonds away.[10]
~124	Quartet ($^1\text{JCF} \approx 272$ Hz)	$-\text{CF}_3$	A hallmark signal for a trifluoromethyl group, characterized by a large one-bond C-F coupling constant.
~35	Singlet	Cyclopropyl Quaternary C	The quaternary carbon of the cyclopropane ring.
~18	Singlet	Cyclopropyl $-\text{CH}_2-$	The two equivalent methylene carbons of the cyclopropane ring appear at a

characteristically
upfield position.

Self-Validating Experimental Protocol

To ensure high-quality, reproducible data, the following protocol is recommended. The logic is designed to be self-validating, meaning any deviation from the expected outcome can be systematically troubleshooted.

Workflow Diagram

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